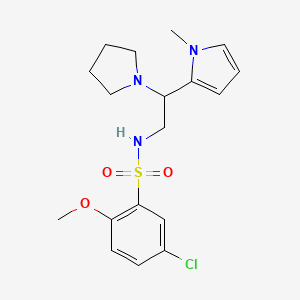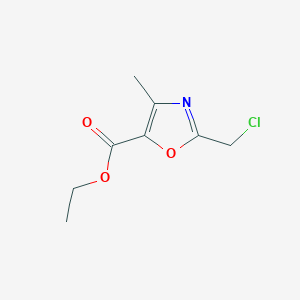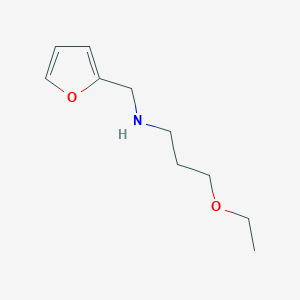
N-(2-methylphenyl)-1-methylsulfonylpiperidine-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
The compound N-(2-methylphenyl)-1-methylsulfonylpiperidine-4-carboxamide is a molecule of interest in the field of medicinal chemistry. While the provided papers do not directly discuss this compound, they do provide insights into related structures and their properties, which can be useful for a comprehensive analysis of similar compounds.
Synthesis Analysis
The papers provided do not detail the synthesis of N-(2-methylphenyl)-1-methylsulfonylpiperidine-4-carboxamide specifically. However, the synthesis of related compounds often involves multi-step organic reactions, including amide bond formation, sulfonamide group introduction, and aromatic ring modifications. For instance, the degradation product of 2-methyl-2H-1,2,4-benzothiadiazine 1,1-dioxide was identified as N-(2-(N-methylsulfamoyl)phenyl)formamide, which suggests a potential pathway for the synthesis of related sulfonamide compounds .
Molecular Structure Analysis
The molecular structure of related compounds has been determined using X-ray crystallography. For example, the crystal structure of N-(2-(N-methylsulfamoyl)phenyl)formamide was characterized, revealing a triclinic Pī space group with specific unit cell parameters and stabilized by various hydrogen bonds and oxygen-π stacking interactions . These findings can provide a basis for predicting the molecular structure of N-(2-methylphenyl)-1-methylsulfonylpiperidine-4-carboxamide, as it may exhibit similar intramolecular and intermolecular interactions.
Chemical Reactions Analysis
The provided papers do not discuss the chemical reactions of N-(2-methylphenyl)-1-methylsulfonylpiperidine-4-carboxamide. However, compounds with amide and sulfonamide groups are known to participate in hydrolysis under certain conditions, as seen with the hydrolysis of 2-methyl-2H-1,2,4-benzothiadiazine 1,1-dioxide . This suggests that N-(2-methylphenyl)-1-methylsulfonylpiperidine-4-carboxamide may also undergo hydrolysis, potentially leading to degradation products that could be identified and characterized.
Physical and Chemical Properties Analysis
The physical and chemical properties of N-(2-methylphenyl)-1-methylsulfonylpiperidine-4-carboxamide can be inferred from related compounds. For instance, the crystal structure analysis provides insights into the stability of the compound and the types of intermolecular interactions it may form . Additionally, the solubility, melting point, and other physicochemical properties can be influenced by the presence of the sulfonamide group and the overall molecular conformation, as seen in the related compound 1-(4-Methylphenyl)-5-oxo-2-phenylpyrrolidine-2-carboxamide .
Zukünftige Richtungen
The potential applications of this compound would depend on its biological activity. If it shows promising activity in initial tests, it could be further optimized and studied in more detail. Potential applications could include use as a pharmaceutical drug or as a building block in organic synthesis .
Eigenschaften
IUPAC Name |
N-(2-methylphenyl)-1-methylsulfonylpiperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O3S/c1-11-5-3-4-6-13(11)15-14(17)12-7-9-16(10-8-12)20(2,18)19/h3-6,12H,7-10H2,1-2H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPNBPHXUWNTGMY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)C2CCN(CC2)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-methylphenyl)-1-methylsulfonylpiperidine-4-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(9-(3,4-dimethylphenyl)-3-oxopyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-2(3H)-yl)-N-mesitylacetamide](/img/no-structure.png)
![ethyl 5-[(1-cyanocyclobutyl)(methyl)carbamoyl]-1H-indole-2-carboxylate](/img/structure/B2542888.png)

![1-(Benzo[d][1,3]dioxol-5-yl)-3-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)urea](/img/structure/B2542891.png)




![(Z)-methyl 2-(6-acetamido-2-((2-(2,4-dichlorophenoxy)acetyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2542898.png)
![(E)-3-(furan-2-yl)-N-(2-(2-(4-methoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)acrylamide](/img/structure/B2542899.png)
![3-methyl-1-(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)butan-1-one](/img/structure/B2542900.png)

